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Compound of Interest

Compound Name: AZD-3289

Cat. No.: B605755

An important note on nomenclature: While the initial query focused on AZD-3289, extensive
research indicates that the preponderance of publicly available scientific and clinical data
pertains to AZD3293, also known as lanabecestat. It is highly probable that "AZD-3289" is
either an earlier internal designation, a related but less-developed compound, or a
typographical error in some publications. One source even labels a chemical structure as AZD-
3289 in a paper focused on AZD3293.[1][2] This guide will therefore focus on the well-
documented history of lanabecestat (AZD3293), a potent BACEL inhibitor developed for the
treatment of Alzheimer's disease.

Lanabecestat (AZD3293) emerged from a collaboration between AstraZeneca and Eli Lilly and
Company as a potential disease-modifying therapy for Alzheimer's disease.[3][4] The
therapeutic rationale was based on the amyloid cascade hypothesis, which posits that the
accumulation of amyloid-f3 (AB) peptides in the brain is a primary event in the pathogenesis of
Alzheimer's disease.[5] Lanabecestat is an orally active, brain-permeable inhibitor of the -site
amyloid precursor protein-cleaving enzyme 1 (BACE1).[3][5][6] BACEL1 is the rate-limiting
enzyme that initiates the cleavage of the amyloid precursor protein (APP), a process that
ultimately leads to the production of A3 peptides.[7][8] By inhibiting BACE1, lanabecestat was
designed to reduce the production of A3, thereby slowing or preventing the progression of
Alzheimer's disease.[9]

Preclinical Discovery and Characterization
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Lanabecestat was identified as a potent BACEL1 inhibitor with a unique pharmacological profile,
characterized by high permeability and markedly slow off-rate kinetics.[5][6] Preclinical studies
demonstrated its efficacy in various cellular and animal models.

In Vitro Potency: The inhibitory activity of lanabecestat was confirmed in multiple in vitro
assays, including primary cortical neurons.[6] It exhibited high affinity for both human BACE1
(hBACE1) and BACEZ2.[10]

In Vivo Efficacy: In vivo studies in mice, guinea pigs, and dogs showed that oral administration
of lanabecestat resulted in significant, dose- and time-dependent reductions in AB40 and Ap42
concentrations in the plasma, cerebrospinal fluid (CSF), and brain.[5][6] A key finding from
these preclinical models was the prolonged pharmacodynamic effect, which was attributed to
the slow off-rate of the compound from the BACE1 enzyme.[6] This suggested the potential for
less frequent dosing in clinical settings.[11]

Clinical Development

The clinical development program for lanabecestat was extensive, encompassing multiple
Phase 1, 2, and 3 studies to evaluate its safety, tolerability, pharmacokinetics, and efficacy.

Phase 1 Studies: Initial Phase 1 trials in healthy volunteers and patients with Alzheimer's
disease demonstrated that lanabecestat was generally well-tolerated across a range of single
and multiple ascending doses.[7][8][11] These studies confirmed robust, dose-dependent
reductions in plasma and CSF A levels.[11] Notably, a once-weekly dosing regimen was found
to be effective in suppressing plasma AR, a unique feature among BACEL inhibitors.[11]

Phase 2/3 and Phase 3 Studies: The clinical development of lanabecestat rapidly progressed
to large-scale pivotal trials.[7] In September 2014, AstraZeneca and Eli Lilly and Company
announced a collaboration to co-develop the compound.[3] The program largely bypassed a
traditional Phase 2 and moved into a large Phase 2/3 study called AMARANTH.[7] This was
followed by a second Phase 3 trial, DAYBREAK-ALZ.[4][7] In August 2016, the FDA granted
Fast Track designation to lanabecestat for the treatment of Alzheimer's disease.[4]

« AMARANTH (NCT02245737): This was a Phase 2/3 study that enrolled over 2,200 patients
with early Alzheimer's disease (mild cognitive impairment due to Alzheimer's disease or mild
Alzheimer's dementia).[7][12][13][14] The trial was designed to assess the efficacy and
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safety of two doses of lanabecestat (20 mg and 50 mg) compared to placebo over two years.
[71[12]

e DAYBREAK-ALZ (NCT02783573): This Phase 3 study enrolled nearly 1,900 patients with
mild Alzheimer's disease dementia and had a similar design to the AMARANTH trial.[7][13]
[14]

Discontinuation of Clinical Trials: In June 2018, AstraZeneca and Eli Lilly announced the
discontinuation of the Phase 3 clinical trials for lanabecestat.[13][14] The decision was based
on the recommendation of an independent data monitoring committee, which concluded that
both the AMARANTH and DAYBREAK-ALZ trials were unlikely to meet their primary endpoints
upon completion.[13][14] The discontinuation was not due to safety concerns.[14] Subsequent
analysis of the trial data confirmed that lanabecestat did not slow cognitive or functional decline
in patients with early and mild Alzheimer's disease.[12]

Quantitative Data Summary
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Species/Study

Parameter Value . Source
Population
Preclinical Data
hBACEL1 Inhibition (Ki) 0.4 nM In vitro [10]
hBACE2 Inhibition (Ki) 0.8 nM In vitro [10]
hCatD Inhibition (Ki) 3797 nM In vitro [10]
Phase 1 Clinical Data
Plasma AB40 and
AB42 Reduction >70% Healthy Volunteers [11]
(single dose =5 mg)
Plasma AR Reduction >64% (15 mg), =78% Elderly Subjects & AD (1]
(multiple doses) (=50 mg) Patients
CSF AB Reduction >51% (15 mg), =276% Elderly Subjects & AD [11]
(multiple doses) (=50 mg) Patients
Phase 3 Clinical Trial
Outcomes
_ No significant
Change in ADAS- ) AMARANTH &
difference from ) [12]
Cog13 Score DAYBREAK-ALZ trials
placebo
) No significant
Change in ADCS- ) AMARANTH &
) difference from ] [12]
IADL Score DAYBREAK-ALZ trials
placebo
Psychiatric events,
weight loss, hair color
AMARANTH &
Adverse Events changes more [12]

frequent with

lanabecestat

DAYBREAK-ALZ trials

Experimental Protocols
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Biacore Assays for Binding Kinetics: The binding properties of lanabecestat to hBACE1 were
characterized using three different Biacore assays: direct binding, single-cycle kinetics, and
displacement. These experiments were crucial in determining the compound's high affinity and
slow off-rate. In the displacement assay, a known BACE inhibitor, AZD3839, was used to
gradually replace lanabecestat, confirming the reversibility of binding over a prolonged period.

[6]

In Vivo A Measurements in Animal Models: To assess the in vivo efficacy of lanabecestat,
various animal models, including mice, guinea pigs, and dogs, were used. Following oral
administration of the compound, brain, plasma, and CSF samples were collected at different
time points. The concentrations of AB40, AB42, and soluble APP[(3 (sABPP[3) were measured
using sensitive immunoassays to determine the dose- and time-dependent effects of the drug.

[5]16]

Phase 1 Single and Multiple Ascending Dose Studies: The initial clinical evaluation of
lanabecestat involved randomized, double-blind, placebo-controlled studies. In the single
ascending dose (SAD) study, healthy volunteers received doses ranging from 1 to 750 mg. The
multiple ascending dose (MAD) study evaluated once-daily and once-weekly dosing regimens
in elderly subjects and patients with mild to moderate Alzheimer's disease. Pharmacokinetic
parameters, as well as plasma and CSF A levels, were assessed at various time points.[8][11]

Phase 3 Efficacy and Safety Trials (AMARANTH and DAYBREAK-ALZ): These were large-
scale, randomized, placebo-controlled trials. Patients were randomized to receive either 20 mg
or 50 mg of lanabecestat, or a placebo, once daily. The primary outcome measure was the
change from baseline on the 13-item Alzheimer's Disease Assessment Scale-Cognitive
Subscale (ADAS-Cog13). Secondary outcomes included measures of functional ability, such as
the Alzheimer's Disease Cooperative Study-Instrumental Activities of Daily Living (ADCS-IADL)
inventory.[12][13][14]
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Caption: BACEL1 signaling pathway and the inhibitory action of Lanabecestat.
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Caption: The development workflow of Lanabecestat (AZD3293).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and
Development of Lanabecestat (AZD3293)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605755#discovery-and-development-history-of-azd-
3289]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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